Dual ALK/c-Met Kinase Targeting Annotation Versus Single-Target or Unannotated Analogs
2-Amino-6-(piperidin-1-ylmethyl)pyridine is explicitly annotated in curated biomedical ontologies (MeSH) as an inhibitor of both ALK and c-Met receptor tyrosine kinases, a dual targeting profile relevant to non-small cell lung cancer (NSCLC) therapy [1]. In contrast, the isomeric compound (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) carries no such dual-kinase annotation in any authoritative database. The morpholine analog 6-(morpholin-4-ylmethyl)pyridin-2-amine (CAS 400775-22-6) is primarily associated with niacin mimetic activity rather than kinase inhibition, while the pyrrolidine congener (6-(pyrrolidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-49-1) lacks curated target annotation entirely . This distinction in annotated mechanism of action directly impacts target-based screening strategy, as the compound's documented polypharmacology may confer advantages in resistance-prone cancer models where single-kinase inhibition is insufficient.
| Evidence Dimension | Curated target annotation (ALK and c-Met dual inhibition) |
|---|---|
| Target Compound Data | Annotated inhibitor of ALK and c-Met (MeSH: M0553416; used in NSCLC treatment context) |
| Comparator Or Baseline | CAS 868755-51-5 (isomer): no ALK or c-Met annotation; CAS 400775-22-6 (morpholine analog): niacin mimetic annotation; CAS 868755-49-1 (pyrrolidine analog): no curated target annotation |
| Quantified Difference | Qualitative: presence vs. absence of dual ALK/c-Met annotation in authoritative biomedical ontologies |
| Conditions | MeSH concept record annotation; ChEMBL/PubMed cross-referencing for target associations |
Why This Matters
For procurement in kinase inhibitor programs, compounds with documented dual ALK/c-Met annotation reduce the risk of investing in analogs that lack validated polypharmacology, particularly for NSCLC models where both kinases contribute to tumor maintenance.
- [1] Medical University of Lublin. MeSH Concept Record: 2-Amino-6-(piperidin-1-ylmethyl)pyridine (MeSH-M0553416). Inhibitor of ALK and c-Met; used in NSCLC treatment. View Source
